molecular formula C19H16N6O4S B1684529 Zibotentan CAS No. 186497-07-4

Zibotentan

Numéro de catalogue: B1684529
Numéro CAS: 186497-07-4
Poids moléculaire: 424.4 g/mol
Clé InChI: FJHHZXWJVIEFGJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

Zibotentan, also known by its development code ZD4054, is an experimental anti-cancer drug candidate . Its primary target is the endothelin A (ET-A) receptor . The ET-A receptor is a part of the endothelin system, which plays a crucial role in various physiological processes such as vasoconstriction, cell proliferation, and fibrosis .

Mode of Action

This compound acts as an endothelin receptor antagonist , specifically inhibiting the ET-A receptor . By blocking the ET-A receptor, this compound prevents the binding of endothelin-1 (ET-1), a potent vasoconstrictor . This inhibition disrupts the downstream signaling pathways triggered by ET-1, thereby mitigating its effects .

Biochemical Pathways

The blockade of the ET-A receptor by this compound affects several biochemical pathways. Primarily, it inhibits the vasoconstrictive and pro-oncogenic effects of ET-1 . This includes the inhibition of apoptosis and cellular proliferation in various tumor cell lines, including osteoblast, vascular myoepithelial, prostate, breast, and ovarian cells .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in patients with renal impairment or hepatic impairment . After administration of a single oral dose of this compound, maximum plasma concentrations are typically achieved within 3 hours . Total exposure (AUC ∞ and AUC last) was approximately 2.10-fold higher in participants with concurrent moderate renal and hepatic impairment versus controls .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of ET-1 induced effects. This includes the reduction of tumor cell proliferation, survival, angiogenesis, migration, invasion, and metastasis in several tumor types . In a range of tumor cell lines, this compound inhibits pro-oncologic behavior such as inhibition of apoptosis and cellular proliferation .

Action Environment

Environmental factors, such as the presence of renal or hepatic impairment, can influence the action, efficacy, and stability of this compound . For instance, in patients with concurrent moderate renal and hepatic impairment, the total exposure to this compound was approximately 2.10-fold higher compared to controls . Furthermore, fluid retention, a common side effect of endothelin receptor antagonists, was mitigated when this compound was combined with dapagliflozin .

Analyse Biochimique

Biochemical Properties

Zibotentan plays a significant role in biochemical reactions by selectively antagonizing the endothelin A receptor. This receptor is involved in various physiological processes, including vasoconstriction and cell proliferation. By inhibiting the endothelin A receptor, this compound can modulate these processes. The compound interacts with endothelin-1, a potent vasoconstrictor peptide, preventing it from binding to the endothelin A receptor. This interaction reduces vasoconstriction and cell proliferation, which are critical in the progression of certain cancers and chronic kidney disease .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound inhibits the proliferative and migratory effects induced by endothelin-1. This inhibition reduces tumor growth and metastasis. Additionally, this compound has been shown to decrease the expression of genes associated with cell proliferation and survival, further contributing to its anti-cancer effects. In chronic kidney disease, this compound reduces proteinuria and slows the progression of kidney damage by modulating the endothelin system .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the endothelin A receptor, preventing endothelin-1 from activating this receptor. This binding inhibits the downstream signaling pathways that lead to vasoconstriction, cell proliferation, and inflammation. This compound’s selective antagonism of the endothelin A receptor also reduces the production of extracellular matrix proteins, which are involved in tissue fibrosis. This mechanism is particularly beneficial in conditions like chronic kidney disease and certain cancers, where fibrosis and excessive cell proliferation are prominent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is generally stable, with a half-life that allows for sustained activity in vivo. Long-term studies have shown that this compound maintains its efficacy in reducing proteinuria and slowing kidney damage over extended periods. Its stability and degradation can be influenced by factors such as renal and hepatic function, which may affect its pharmacokinetics and overall efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces proteinuria and slows the progression of kidney damage without significant adverse effects. At higher doses, the compound can cause fluid retention and other toxic effects, particularly in animals with compromised renal function. These findings highlight the importance of dose optimization to balance efficacy and safety in clinical settings .

Metabolic Pathways

This compound is primarily metabolized by the cytochrome P450 3A4 isozyme. The compound undergoes hepatic metabolism, with its metabolites being predominantly excreted renally. Approximately 58% of this compound is eliminated unchanged in the urine. The metabolic pathways of this compound involve both phase I and phase II reactions, including oxidation and conjugation processes. These pathways ensure the compound’s clearance from the body while maintaining its therapeutic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound’s distribution is influenced by its binding to plasma proteins, which facilitates its transport to target tissues. This compound’s localization within tissues is also affected by its interaction with specific transporters and binding proteins. These interactions ensure that the compound reaches its target sites, such as the endothelin A receptors in the kidneys and cancer cells .

Subcellular Localization

This compound’s subcellular localization is primarily within the plasma membrane, where it interacts with the endothelin A receptor. The compound’s activity is influenced by its ability to bind to this receptor and inhibit its activation by endothelin-1. Additionally, this compound may undergo post-translational modifications that affect its targeting and function within specific cellular compartments. These modifications ensure that this compound exerts its therapeutic effects precisely where needed .

Méthodes De Préparation

La synthèse du zibotentan implique plusieurs étapes, commençant par la préparation d'intermédiaires clés. La voie de synthèse comprend généralement la formation des cycles pyrazine et pyridine, suivie de la formation de sulfonamide. Les conditions de réaction impliquent souvent l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir le rendement souhaité du produit . Les méthodes de production industrielle sont optimisées pour la mise à l'échelle, assurant une qualité et une pureté constantes du composé final .

Analyse Des Réactions Chimiques

Le zibotentan subit diverses réactions chimiques, notamment :

4. Applications de la Recherche Scientifique

5. Mécanisme d'Action

Le this compound exerce ses effets en inhibant sélectivement le récepteur de l'endotheline A, qui est impliqué dans la vasoconstriction et la prolifération cellulaire. En bloquant ce récepteur, le this compound peut réduire la croissance tumorale et les métastases. Les cibles moléculaires comprennent le récepteur de l'endotheline A sur les cellules tumorales, ce qui entraîne une diminution de la prolifération cellulaire et une augmentation de l'apoptose .

Comparaison Avec Des Composés Similaires

Le zibotentan est unique parmi les antagonistes des récepteurs de l'endotheline en raison de sa forte sélectivité pour le récepteur de l'endotheline A. Des composés similaires comprennent :

L'unicité du this compound réside dans son ciblage spécifique du récepteur de l'endotheline A, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse.

Propriétés

IUPAC Name

N-(3-methoxy-5-methylpyrazin-2-yl)-2-[4-(1,3,4-oxadiazol-2-yl)phenyl]pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O4S/c1-12-10-21-17(19(23-12)28-2)25-30(26,27)15-4-3-9-20-16(15)13-5-7-14(8-6-13)18-24-22-11-29-18/h3-11H,1-2H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHHZXWJVIEFGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)OC)NS(=O)(=O)C2=C(N=CC=C2)C3=CC=C(C=C3)C4=NN=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870171
Record name Zibotentan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186497-07-4
Record name Zibotentan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186497-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zibotentan [USAN:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186497074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zibotentan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06629
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zibotentan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-methoxy-5-methyl-2-pyrazinyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenyl]-3-pyridinesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZIBOTENTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8054MM4902
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zibotentan
Reactant of Route 2
Reactant of Route 2
Zibotentan
Reactant of Route 3
Reactant of Route 3
Zibotentan
Reactant of Route 4
Reactant of Route 4
Zibotentan
Reactant of Route 5
Reactant of Route 5
Zibotentan
Reactant of Route 6
Zibotentan

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.